An In-depth Technical Guide to 4-Boc-6-Amino-oxazepane Hydrochloride: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-Boc-6-Amino-oxazepane Hydrochloride: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Boc-6-Amino-oxazepane hydrochloride (CAS No. 1414958-25-0 for the[1][2] isomer), a valuable building block for researchers and scientists in the field of drug development. We will delve into its chemical properties, a proposed synthetic route with detailed experimental protocols, in-depth analytical characterization, and its applications in medicinal chemistry.
Introduction: The Emerging Role of Oxazepane Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Saturated heterocyclic scaffolds have garnered significant attention due to their ability to introduce three-dimensional complexity into drug candidates, often leading to improved potency, selectivity, and pharmacokinetic properties. Among these, the oxazepane ring system, a seven-membered heterocycle containing an oxygen and a nitrogen atom, offers a unique conformational flexibility that can be exploited for optimal target engagement.
The subject of this guide, 4-Boc-6-Amino-oxazepane hydrochloride, is a bifunctional building block that combines the conformational advantages of the oxazepane core with the synthetic versatility of a Boc-protected amine and a primary amine hydrochloride salt. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for sequential chemical transformations, a cornerstone of modern multi-step organic synthesis.[] This strategic protection allows for selective reactions at the free amino group, making this compound an ideal starting material for the synthesis of diverse compound libraries.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in a research and development setting.
| Property | Value | Source |
| CAS Number | 1414958-25-0 ([1][2] isomer hydrochloride) | |
| Molecular Formula | C₁₀H₂₁ClN₂O₃ | |
| Molecular Weight | 268.74 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in water, methanol, and DMSO | Expected |
Structural Diagram:
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol:
Step 1: Mono-Boc Protection of a Suitable Diamine Precursor
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Rationale: The selective protection of one amino group is a critical first step to enable controlled, stepwise modifications. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly effective method for this purpose. [4]* Procedure:
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Dissolve the starting diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent dropwise over 1-2 hours.
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Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2-3: Formation of the Oxazepane Ring
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Rationale: The construction of the seven-membered ring can be achieved through various cyclization strategies. A common approach involves the conversion of the non-protected amino group and a suitably positioned hydroxyl group into the heterocyclic ring.
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Procedure (Conceptual):
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The mono-Boc protected intermediate from Step 1 would undergo a series of transformations to introduce two hydroxyl groups at appropriate positions. This could involve dihydroxylation of a corresponding alkene precursor.
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The resulting diol can then undergo an intramolecular cyclization. One effective method is the Mitsunobu reaction, which proceeds under mild conditions.
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Alternatively, selective tosylation of one hydroxyl group followed by intramolecular nucleophilic substitution by the free amine in the presence of a base would also yield the desired oxazepane ring.
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Step 4: Introduction of the Amino Group
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Rationale: With the oxazepane core constructed, the next phase involves the introduction of the second amino group. A reliable method is the conversion of a hydroxyl group to an azide, followed by reduction.
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Procedure:
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Activate the remaining hydroxyl group on the oxazepane ring using mesyl chloride or tosyl chloride in the presence of a base.
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Displace the resulting mesylate or tosylate with sodium azide in a polar aprotic solvent like DMF.
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Monitor the reaction by TLC until the starting material is consumed.
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Work up the reaction by quenching with water and extracting the azido-intermediate.
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Step 5: Reduction of the Azide and Hydrochloride Salt Formation
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Rationale: The final steps involve the reduction of the azide to the primary amine and its conversion to the stable hydrochloride salt, which improves handling and stability.
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Procedure:
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Dissolve the azido-oxazepane intermediate in a suitable solvent like methanol or ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
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Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to afford 4-Boc-6-Amino-oxazepane hydrochloride.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected results are standard in the field.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the Boc group (a singlet at ~1.4 ppm), protons on the oxazepane ring (complex multiplets in the range of 2.5-4.0 ppm), and the protons of the ammonium group (a broad singlet). |
| ¹³C NMR | Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the oxazepane ring. |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the ammonium salt, the C=O stretch of the Boc carbamate, and C-O stretches. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |
Applications in Medicinal Chemistry
4-Boc-6-Amino-oxazepane hydrochloride is a versatile building block with significant potential in drug discovery. Its utility stems from the conformational constraints imposed by the oxazepane ring and the orthogonal reactivity of its two amino groups.
Workflow for a Medicinal Chemistry Campaign:
Caption: A typical workflow for utilizing the title compound in a drug discovery program.
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Scaffold for Conformationally Constrained Peptidomimetics: The oxazepane core can serve as a rigid scaffold to mimic peptide turns or loops, which are often crucial for protein-protein interactions. By incorporating this moiety into a peptide sequence, researchers can lock the conformation of the molecule, potentially leading to enhanced binding affinity and metabolic stability.
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Linker for Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature of this compound makes it an attractive linker component in the design of PROTACs. The free amine can be coupled to a ligand for a target protein, and after Boc deprotection, the other nitrogen can be attached to an E3 ligase-binding moiety.
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Synthesis of Novel Heterocyclic Systems: The amino groups can be used as handles to build more complex heterocyclic systems through annulation reactions, providing access to novel chemical matter for high-throughput screening.
Conclusion
4-Boc-6-Amino-oxazepane hydrochloride is a valuable and versatile chemical intermediate for the synthesis of complex molecules in drug discovery. Its unique combination of a conformationally defined oxazepane scaffold and orthogonally protected amino groups provides a powerful tool for medicinal chemists to explore new areas of chemical space. The proposed synthetic route and analytical characterization data in this guide offer a solid foundation for its preparation and use in the laboratory. As the demand for novel, three-dimensional molecules in drug development continues to grow, the importance of building blocks like 4-Boc-6-Amino-oxazepane hydrochloride is set to increase significantly.
References
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Procedure for the Preparation of (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
- Preparation method of 4-N-Boc-amino cyclohexanone.
